4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid

Xanthine oxidase inhibitor design Structure-activity relationship (SAR) Thiazole-based drug discovery

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid (CAS 196797-64-5) is a synthetic, small-molecule thiazole-5-carboxylic acid derivative with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol. The compound belongs to a broader class of 2-amino-4-methylthiazole-5-carboxylic acids that have been investigated as structural analogs of the xanthine oxidase (XO) inhibitor febuxostat, with the phenylethylamino substituent at position 2 providing a flexible, hydrogen-bond-capable linker between the aromatic ring and the thiazole core.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 196797-64-5
Cat. No. B2805199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid
CAS196797-64-5
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESCC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H14N2O2S/c1-9-11(12(16)17)18-13(15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17)
InChIKeyZQAAQDNDAUTZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid (CAS 196797-64-5): Core Identity and Procurement-Relevant Characteristics


4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid (CAS 196797-64-5) is a synthetic, small-molecule thiazole-5-carboxylic acid derivative with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol [1]. The compound belongs to a broader class of 2-amino-4-methylthiazole-5-carboxylic acids that have been investigated as structural analogs of the xanthine oxidase (XO) inhibitor febuxostat, with the phenylethylamino substituent at position 2 providing a flexible, hydrogen-bond-capable linker between the aromatic ring and the thiazole core [2]. It is listed as a research-grade chemical (purity typically ≥95%) by multiple suppliers and is catalogued under MFCD06655311 [1].

Why 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid Cannot Be Interchanged with Other Thiazole-5-Carboxylic Acid Analogs


Within the 2-amino-4-methylthiazole-5-carboxylic acid chemotype, small variations in the 2-position substituent produce large differences in molecular recognition, lipophilicity, and conformational flexibility that directly impact biological target engagement [1]. The phenylethylamino group (-NH-CH2-CH2-Ph) in this compound introduces a two-carbon aliphatic spacer between the amine nitrogen and the phenyl ring, distinct from the one-carbon benzylamino spacer (-NH-CH2-Ph) found in the most extensively characterized XO inhibitor series [1]. This extra methylene unit alters both the pKa of the secondary amine and the spatial orientation of the phenyl ring within enzyme active sites, meaning that substitution with a benzylamino or direct aryl analog cannot be assumed to yield equivalent binding, selectivity, or downstream biological readouts [1][2]. The quantitative evidence below establishes where these structural differences translate into measurable divergence relevant to experimental design and procurement decisions.

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Structural Differentiation: Phenylethylamino Spacer Length vs. Benzylamino and Direct Aryl Analogs

The target compound carries a phenylethylamino substituent (-NH-(CH2)2-Ph) at the thiazole 2-position, featuring a two-carbon spacer. In the most closely related published XO inhibitor series, 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acids, the spacer is one carbon (-NH-CH2-Ph) [1]. This spacer-length difference directly modulates hydrogen-bond geometry with active-site residues; the benzylamino series was explicitly designed to introduce a heteroatom 'expected to favour hydrogen bonding within the active site residues of the enzyme xanthine oxidase,' a design principle that proved validated by IC50 values ranging from 3.6 µM to >60 µM across 16 derivatives [1]. The phenylethylamino analog extends this spacer by one methylene unit, repositioning the phenyl ring and altering the N–H hydrogen-bond vector relative to the benzylamino series [2]. Febuxostat, the clinical reference, lacks any amino linker, featuring a direct aryl–thiazole C–C bond and achieving an IC50 of 30 nM (0.03 µM) [3]. These structural distinctions mean the target compound occupies a unique position in the chemical space between direct aryl-linked inhibitors and one-carbon-spacer benzylamino inhibitors.

Xanthine oxidase inhibitor design Structure-activity relationship (SAR) Thiazole-based drug discovery

Lipophilicity (LogP) Differentiation: Intermediate logP Between Benzylamino and Direct-Aryl Thiazole Analogs

The computed partition coefficient (LogP) for the target compound is 2.72 [1]. This places it at an intermediate lipophilicity between the shorter-spacer benzylamino analogs and the direct-aryl thiazole-5-carboxylic acid derivatives. Febuxostat, with a bulkier 3-cyano-4-isobutoxyphenyl substituent directly attached to the thiazole ring, has an estimated LogP of approximately 3.5 [2]. The lower LogP of the target compound relative to febuxostat suggests reduced passive membrane permeability but potentially improved aqueous solubility, which is relevant for in vitro assay formatting. The polar surface area (PSA) of 62 Ų and two hydrogen-bond donors (carboxylic acid OH + secondary amine NH) further differentiate it from direct-aryl analogs that lack the amino NH donor [1].

Physicochemical profiling Drug-likeness Lipophilicity-based SAR

Spacer-Length SAR in Xanthine Oxidase Inhibition: Class-Level Potency Inference from the Benzylamino Series

While no published IC50 value exists specifically for the target compound against xanthine oxidase (XO) in the accessible non-excluded literature, the benzylamino series from Ali et al. (2016) provides a quantitative class-level framework [1]. In that study, 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acids (compounds 5a–5p) were tested against bovine milk XO at pH 7.4 using a spectrophotometric assay. The most potent derivative, compound 5k (ortho-methyl benzylamino), achieved an IC50 of 3.6 µM, while the least potent derivatives exceeded 60 µM [1][2]. The reference drug febuxostat, tested under comparable conditions, exhibited an IC50 of 30 nM (0.03 µM), representing a ~120-fold greater potency than the best benzylamino compound [2]. The target compound, bearing a phenylethylamino chain rather than a benzylamino chain, introduces an additional methylene unit that increases conformational entropy and shifts the phenyl ring position. Based on the established SAR that spacer geometry critically governs XO active-site complementarity, the potency of the target compound is expected to fall within the low-micromolar range, distinct from both the nanomolar-potent febuxostat and the shorter-spacer benzylamino series [1].

Xanthine oxidase inhibition Enzyme inhibition IC50 Thiazole SAR

Supply-Chain Differentiation: Purity, Packaging, and Catalog Accessibility vs. Closest Analogs

The target compound is available from multiple established research chemical suppliers with catalog-grade purity of 95% (Enamine, Chemenu) to 98% (Chemsrc-listed suppliers) [1]. Santa Cruz Biotechnology lists the compound at catalog numbers sc-352499 (250 mg, $197.00) and sc-352499A (1 g, $399.00) . In comparison, the closest benzylamino analog with published XO IC50 data, 2-[(2-methylbenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (compound 5k), is not listed as an off-the-shelf catalog item by major Western suppliers and typically requires custom synthesis. The direct-aryl analog 2-(2-phenylethyl)-1,3-thiazole-5-carboxylic acid (CAS not widely catalogued) similarly lacks multi-supplier availability. The methyl ester derivative of the target compound (CAS 1492615-23-2) is also commercially listed, confirming the compound's role as a readily derivatizable building block [1].

Chemical procurement Research chemical supply Purity benchmarking

Conformational Flexibility: Rotatable Bond Count and Its Impact on Binding Entropy vs. Rigid Analogs

The target compound possesses 5 rotatable bonds (phenylethyl chain: 3 rotatable bonds + carboxylic acid: 1 + amino-thiazole linkage: 1), compared to 4 rotatable bonds in the benzylamino series and 4 in 2-(2-phenylethyl)-1,3-thiazole-5-carboxylic acid [1]. Febuxostat has 6 rotatable bonds due to its isobutoxy side chain [2]. The additional rotatable bond in the target compound relative to benzylamino analogs arises from the extra methylene unit in the phenylethyl spacer. This increases the conformational entropy penalty upon binding but also enables the phenyl ring to explore a larger conformational space, potentially accessing binding sub-pockets inaccessible to the more constrained benzylamino analogs [1]. The fraction of sp3-hybridized carbons (Fsp3) is 0.23, indicating a predominantly planar/aromatic character suitable for π-stacking interactions in enzyme active sites [1].

Conformational analysis Ligand efficiency Binding entropy

Derivatization Potential: Carboxylic Acid Handle Enables Parallel Library Synthesis with Documented Ethyl Ester Precursor Availability

The carboxylic acid group at position 5 of the thiazole ring serves as a versatile synthetic handle for amide coupling, esterification, and reduction reactions. The corresponding ethyl ester, ethyl 4-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylate (CAS 196797-06-5), is commercially available (purity 95%+, catalog CM577454) , providing a protected intermediate that facilitates orthogonal derivatization strategies. This contrasts with febuxostat, where the carboxylic acid is sterically hindered by the ortho-cyano and para-isobutoxy substituents on the phenyl ring, limiting derivatization at the acid position [1]. The benzylamino analog series reported by Ali et al. (2016) similarly features a free carboxylic acid, but the commercial availability of the corresponding ester precursors is undocumented for most derivatives [2].

Medicinal chemistry Building block Parallel synthesis

Optimal Research and Discovery Applications for 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid Based on Verified Evidence


Xanthine Oxidase Inhibitor Lead Optimization: Spacer-Length SAR Probe

Given that the benzylamino-thiazole-5-carboxylic acid chemotype has validated XO inhibitory activity (IC50 range 3.6–>60 µM) and the phenylethylamino spacer introduces a +1 methylene shift relative to the established SAR, this compound is optimally deployed as a spacer-length probe in XO inhibitor optimization campaigns [1]. Paired head-to-head testing against compound 5k (benzylamino, IC50 = 3.6 µM) and febuxostat (IC50 = 0.03 µM) can quantify the impact of spacer elongation on potency, binding kinetics, and selectivity [2]. The computed LogP of 2.72 and PSA of 62 Ų suggest compatibility with both biochemical (aqueous buffer) and cell-based assay formats [3].

Combinatorial Amide Library Synthesis Using the Carboxylic Acid Handle

The free carboxylic acid, combined with the commercially available ethyl ester precursor (CAS 196797-06-5), positions this compound as a modular scaffold for generating focused amide libraries via HATU- or EDCI-mediated coupling with diverse amine building blocks [1]. The phenylethylamino group at position 2 remains intact during amide formation at position 5, enabling systematic variation of the 5-position substituent while keeping the 2-position pharmacophore constant. This is a key advantage over febuxostat, where the sterically encumbered carboxylic acid complicates direct amide formation [2].

Antioxidant and Free-Radical Scavenging Screening in Dual-Mechanism Discovery Programs

The benzylamino-thiazole-5-carboxylic acid series from which this compound is derived demonstrated concurrent XO inhibition and DPPH free-radical scavenging activity, with compound 5k showing IC50 values of 3.6 µM (XO) and 15.3 µM (DPPH) [1]. The phenylethylamino analog, with its additional methylene unit and distinct conformational profile, can be screened in parallel XO/DPPH assays to determine whether spacer elongation preserves, enhances, or diminishes the dual-mechanism profile. This is particularly relevant for hyperuricemia/gout programs seeking molecules that simultaneously reduce uric acid production and oxidative stress [1].

Physicochemical Comparator for Drug-Likeness Optimization in Thiazole Series

With computed LogP (2.72), PSA (62 Ų), HBD (2), HBA (4), and rotatable bond count (5), this compound occupies a distinct position in property space relative to both benzylamino analogs and febuxostat [1]. It can serve as a reference point for multiparameter optimization (MPO) scoring in thiazole-based drug discovery, particularly when teams need to balance potency with solubility and permeability. The compound's intermediate values across all key drug-likeness parameters make it a useful calibration standard for profiling new analogs in the series [1].

Quote Request

Request a Quote for 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.